molecular formula C19H22N2OS B1227703 3-(4-Acetylphenyl)-1-(phenylmethyl)-1-propylthiourea

3-(4-Acetylphenyl)-1-(phenylmethyl)-1-propylthiourea

Cat. No. B1227703
M. Wt: 326.5 g/mol
InChI Key: BAQJEWUWFZYGBK-UHFFFAOYSA-N
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Description

3-(4-acetylphenyl)-1-(phenylmethyl)-1-propylthiourea is an aromatic ketone.

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

  • A study on thiourea derivatives, including compounds similar to 3-(4-Acetylphenyl)-1-(phenylmethyl)-1-propylthiourea, demonstrated their effectiveness as enzyme inhibitors, particularly against acetylcholinesterase and butyrylcholinesterase. These compounds also showed potential as sensing probes for detecting toxic metals like mercury (Rahman et al., 2021).

DNA-binding and Biological Activities

  • Research on nitrosubstituted acyl thioureas, closely related to the chemical , has shown significant DNA-binding capabilities. These compounds also exhibited antioxidant, cytotoxic, antibacterial, and antifungal activities, making them potentially useful in various biomedical applications (Tahir et al., 2015).

Nonlinear Optical Research

  • Quinoline derivatives, including structures similar to 3-(4-Acetylphenyl)-1-(phenylmethyl)-1-propylthiourea, have been explored for their potential in nonlinear optical research. This includes studies on their electronic transition states, molecular stability, and electron donating capabilities (Khalid et al., 2019).

Antibacterial Activity

  • Thiourea compounds, including those structurally similar to 3-(4-Acetylphenyl)-1-(phenylmethyl)-1-propylthiourea, have been shown to have notable antibacterial activity against various bacterial strains (Subhashini et al., 2015).

Urease Inhibition

  • Novel arylthioureas, structurally related to 3-(4-Acetylphenyl)-1-(phenylmethyl)-1-propylthiourea, were synthesized and found to be effective inhibitors of jack bean urease, indicating potential use in treating diseases related to urease activity (Fattah et al., 2018).

Antimicrobial Properties

  • Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have shown significant antibacterial and antifungal properties, suggesting their potential application in antimicrobial therapies (Baranovskyi et al., 2018).

Metabolism in Anticancer Agents

  • The compound 1-(4-acetylphenyl)-3,3-dimethyltriazene, which shares a structural component with 3-(4-Acetylphenyl)-1-(phenylmethyl)-1-propylthiourea, has been studied for its metabolism, revealing potential antitumor activity and novel metabolites (Farina et al., 1983).

Antimicrobial Evaluation of Derivatives

  • Novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties have been evaluated for their anti-inflammatory and antimicrobial activities, showing promising results in inhibiting pro-inflammatory cytokines and pathogenic bacteria and fungi (Keche et al., 2012).

properties

Product Name

3-(4-Acetylphenyl)-1-(phenylmethyl)-1-propylthiourea

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

3-(4-acetylphenyl)-1-benzyl-1-propylthiourea

InChI

InChI=1S/C19H22N2OS/c1-3-13-21(14-16-7-5-4-6-8-16)19(23)20-18-11-9-17(10-12-18)15(2)22/h4-12H,3,13-14H2,1-2H3,(H,20,23)

InChI Key

BAQJEWUWFZYGBK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC=CC=C1)C(=S)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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